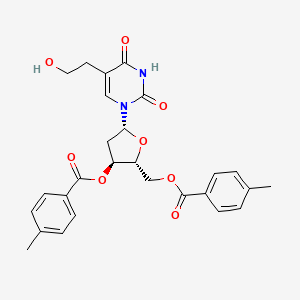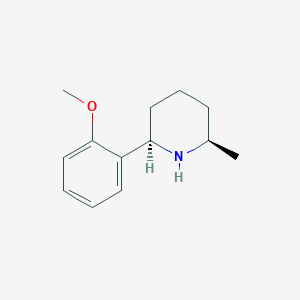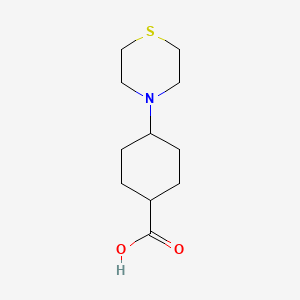
4-Thiomorpholinocyclohexanecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
-
Heterocycle Synthesis
- Field : Organic Chemistry
- Application : Heteropolyacids and related compounds have been used in the synthesis of heterocycles . These compounds have received considerable attention as solid catalysts due to their unique physicochemical characteristics .
- Method : The heteropolyacids are used in substoichiometric amounts and can be reused without an appreciable loss of catalytic activity .
- Results : The synthesized heterocycles include pyrimidines, pyridines, pyrroles, indoles, chromenes, xanthenes, pyrans, azlactones, azoles, diazines, azepines, flavones, and formylchromones, among others .
-
Synthesis of 4’-Thionucleosides
- Field : Biochemistry
- Application : 4’-Thionucleosides, which incorporate bioisosteric replacement of furanose oxygen with sulfur, have been used in antiviral and anticancer research .
- Method : The synthesis involves the use of a common 4-thioribose building block that enables access to thio-ribo and thio-arabino pyrimidine nucleosides, alongside their 4’-sulfinyl derivatives .
- Results : The cytotoxic capability of these new analogues was evaluated against human pancreatic cancer and human primary glioblastoma cell lines, with observed activities ranging from low μM to >200 μM .
-
Gene Silencing via RNAi
- Field : Molecular Biology
- Application : 4’-thioRNA (SRNA) and 4’-thioDNA (SDNA) have been used for gene silencing via RNAi .
- Method : The application of these oligonucleotides (ONs) for isolating the SRNA aptamers by SELEX is under investigation .
- Results : These ONs exhibited nuclease resistance, high hybridization, and structural similarity to the A-form RNA duplexes .
-
Biomedical Applications of Polyglycolic Acid (PGA)
- Field : Biomedical Engineering
- Application : Poly(glycolic acid) (PGA) is an essential biopolymer due to its thermal and mechanical properties and biodegradability which provide utility for medical applications and renewable industry .
- Method : Primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates .
- Results : For biomedical applications, production of PGA with high molecular weight is an essential factor to possess adequate mechanical stability .
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs .
- Method : The synthesis involves the use of furfural and 5-hydroxy-methylfurfural, which are both of interest as industrial chemicals .
- Results : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
-
Synthesis of Pyrrole Derivatives
- Field : Organic Chemistry
- Application : Heteropolyacids and related compounds have been used in the synthesis of pyrrole derivatives .
- Method : The synthesis involves tandem one-pot reactions that result in the synthesis of 2-amino-3-cyano-4-H-chromenes and their subsequent conversion into pyrrole derivatives .
- Results : Only with the supported materials could more complex pyrroles be synthesized .
-
Hydroxamic Acid Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Hydroxamic acids (HAs) have gained notoriety in synthetic medicinal chemistry. Their ability to chelate metal ions makes them attractive metal binding groups, particularly for Fe(III) and Zn(II). As a result, HA derivatives find wide applications as metalloenzymes inhibitors .
- Method : The synthesis of hydroxamic acid derivatives involves various synthetic strategies .
- Results : Three hydroxamic acid-based HDAC inhibitors are approved for the treatment of T-cell lymphoma or multiple myeloma .
-
Synthetic Application of Selenium (IV) Oxide and Organoselenium Compounds
- Field : Organic Chemistry
- Application : Selenium (IV) oxide and organoselenium compounds have been used as oxygen donors and oxygen-transfer agents .
- Method : The synthesis involves tandem one-pot reactions that result in the synthesis of 2-amino-3-cyano-4-H-chromenes and their subsequent conversion into pyrrole derivatives .
- Results : Only with the supported materials could more complex pyrroles be synthesized .
-
Role of C4 Photosynthetic Enzyme Isoforms in C3 Plants
- Field : Plant Biology
- Application : C3 isoforms of C4 enzymes play vital roles in helping plants acclimate to adverse growth conditions .
- Method : The application involves the use of C3 isoforms of C4 enzymes .
- Results : These enzymes have potential applications to increase the agronomic trait value of C3 crops .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-thiomorpholin-4-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHKWSXLUIZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiomorpholinocyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



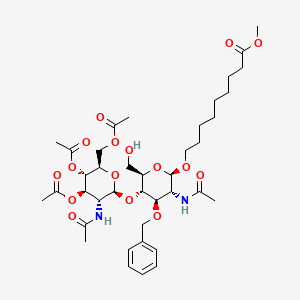
![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
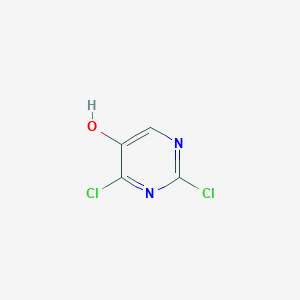

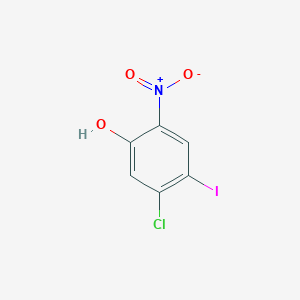
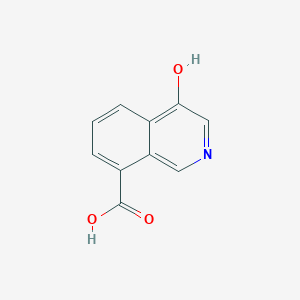
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
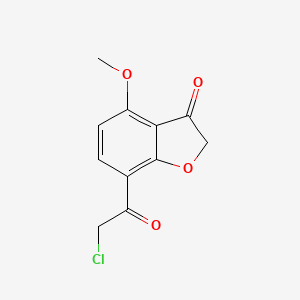
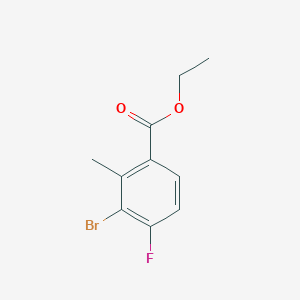
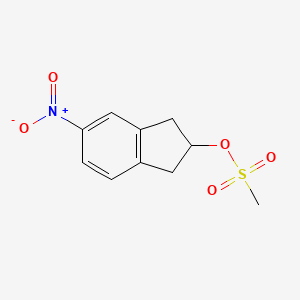
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)
